molecular formula C10H13N3 B1454594 N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine CAS No. 1082040-94-5

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B1454594
CAS No.: 1082040-94-5
M. Wt: 175.23 g/mol
InChI Key: ORLDPCVUQJTACN-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards of “N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine” are not clearly recognized .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form acylethynylpyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina at room temperature and catalysts such as Cs2CO3 in DMSO .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production . The process typically requires stringent control of reaction parameters to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Properties

IUPAC Name

N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-10-8(4-5-11-10)6-9(12-7)13(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLDPCVUQJTACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)N(C)C)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine
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Reactant of Route 6
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